molecular formula C12H16O3S B14264778 6-(Benzenesulfonyl)hex-5-en-1-ol CAS No. 136277-41-3

6-(Benzenesulfonyl)hex-5-en-1-ol

Cat. No.: B14264778
CAS No.: 136277-41-3
M. Wt: 240.32 g/mol
InChI Key: YFGAZVFWKXDLLS-UHFFFAOYSA-N
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Description

6-(Benzenesulfonyl)hex-5-en-1-ol is an organic compound with the molecular formula C12H16O3S It is characterized by the presence of a benzenesulfonyl group attached to a hexenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzenesulfonyl)hex-5-en-1-ol typically involves the reaction of hex-5-en-1-ol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Hex-5-en-1-ol+Benzenesulfonyl chlorideThis compound+HCl\text{Hex-5-en-1-ol} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Hex-5-en-1-ol+Benzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Benzenesulfonyl)hex-5-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzenesulfonyl group.

Major Products Formed

    Oxidation: Formation of 6-(Benzenesulfonyl)hex-5-en-1-one.

    Reduction: Formation of 6-(Benzenesulfonyl)hex-5-en-1-sulfide.

    Substitution: Formation of various substituted hex-5-en-1-ol derivatives.

Scientific Research Applications

6-(Benzenesulfonyl)hex-5-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Benzenesulfonyl)hex-5-en-1-ol involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The hexenol chain provides a hydrophobic moiety that can interact with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzenesulfonyl)hex-5-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    6-(Benzenesulfonyl)hex-5-en-1-sulfide: Similar structure but with a sulfide group instead of a hydroxyl group.

    6-(Benzenesulfonyl)hex-5-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

6-(Benzenesulfonyl)hex-5-en-1-ol is unique due to the presence of both a benzenesulfonyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

CAS No.

136277-41-3

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

6-(benzenesulfonyl)hex-5-en-1-ol

InChI

InChI=1S/C12H16O3S/c13-10-6-1-2-7-11-16(14,15)12-8-4-3-5-9-12/h3-5,7-9,11,13H,1-2,6,10H2

InChI Key

YFGAZVFWKXDLLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CCCCCO

Origin of Product

United States

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